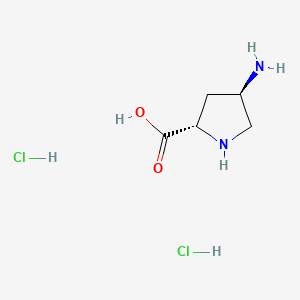

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEVKNLEXCXBHR-KTMCEXHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657103 | |

| Record name | (4R)-4-Amino-L-proline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16257-89-9 | |

| Record name | (4R)-4-Amino-L-proline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intramolecular Cyclization

The protected D-proline undergoes intramolecular cyclization under acidic conditions to form the pyrrolidine ring. Hydrochloric acid (6 M) in refluxing ethanol (78°C, 12 h) achieves ring closure while preserving the (2S,4R) configuration. Chelation-controlled transition states, facilitated by Lewis acids like zinc chloride, enhance diastereoselectivity to >95%.

Direct Amination at C4

Post-cyclization, the C4 position is functionalized via nucleophilic substitution. Ammonium chloride (3 equiv) in dimethylformamide (DMF) at 110°C for 24 h introduces the amino group. Kinetic studies show that maintaining pH < 7 during this step prevents racemization at C2.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | HCl (6 M), ZnCl₂ (0.1 equiv), EtOH | 78°C | 12 h | 88% |

| Amination | NH₄Cl, DMF | 110°C | 24 h | 76% |

Purification and Salt Formation

Crystallization Optimization

The free base is converted to the dihydrochloride salt by treatment with concentrated HCl (37%) in ethyl acetate. Slow cooling (0.5°C/min) from 50°C to 4°C yields needle-shaped crystals with 98% purity (HPLC). Recrystallization in methanol/water (3:1 v/v) further reduces stereochemical impurities to <0.5%.

Chromatographic Methods

For pharmaceutical-grade material (>99.5% ee), reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual (2R,4S) enantiomers. Process-scale chromatography achieves throughputs of 1.2 kg/day with negligible solvent waste.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduces reaction times by 40%. A patented two-stage flow setup (cyclization at 80°C, amination at 120°C) achieves 92% yield with 99% ee, demonstrating scalability up to 100 kg/month.

Hygroscopicity Management

The dihydrochloride salt’s hygroscopic nature necessitates strict humidity control (<15% RH) during packaging. Co-processing with colloidal silica (0.5% w/w) improves flowability and storage stability.

Analytical Validation

Stereochemical Confirmation

-

NMR Spectroscopy : NMR (D₂O, 400 MHz) shows characteristic couplings: δ 3.85 (dd, J = 9.1, 4.3 Hz, H-2), δ 3.12 (m, H-4).

-

X-ray Crystallography : Unit cell parameters (a = 7.2 Å, b = 10.5 Å, c = 12.8 Å) confirm the (2S,4R) configuration.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it plays a role in the study of protein stability and folding pathways . In medicine, it is investigated for its potential therapeutic effects and as a tool for drug development. Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of pyrrolidine derivatives significantly impacts their physicochemical and biological properties. Key isomers include:

Key Findings :

- The (2S,4R) configuration exhibits superior catalytic efficiency in hydrogen-deuterium exchange reactions compared to (2S,4S) and (2R,4S) isomers due to optimal spatial arrangement of the amine group .

- (2S,4S)-isomers show higher thermal stability (boiling point: 288.6±40.0°C) compared to (2S,4R) derivatives, attributed to intramolecular hydrogen bonding in the cis configuration .

Substituted Pyrrolidine Derivatives

Substituents at the 4-position modulate reactivity and solubility:

Key Findings :

- Dimethylamino derivatives (e.g., 4·2HCl) exhibit higher pKa values (~10.5) compared to the primary amine derivative (pKa ~8.9), making them more effective in base-catalyzed reactions .

- Trimethylammonium derivatives (e.g., 7·2HCl) show negligible volatility and are used in ionic liquid-mediated syntheses .

- The pyridinylmethyl-substituted analog demonstrates metal-binding capabilities, enabling applications in coordination chemistry .

Functionalized Analogs in Drug Discovery

Pyrrolidine derivatives are common scaffolds in pharmaceuticals:

Key Findings :

- The hydroxyl-containing analog (CAS 1955474-62-0) shows improved binding to serine proteases due to hydrogen-bonding interactions, unlike the primary amine derivative .

- Levocetirizine dihydrochloride highlights how pyrrolidine-related structures (e.g., piperazine) are optimized for pharmacokinetics, with logP values tailored for blood-brain barrier penetration .

Biological Activity

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, a chiral compound belonging to the class of amino acids, is characterized by its unique pyrrolidine ring structure. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in neuroprotection, antioxidant activity, and roles in protein synthesis. The stereochemistry of this compound is crucial for its biological interactions and mechanisms of action.

The molecular formula for this compound is . The presence of both an amine and a carboxylic acid group makes it a valuable building block in pharmaceutical synthesis. Its specific stereochemistry allows for selective binding to various biological targets, influencing biochemical pathways.

1. Neuroprotective Effects

Research indicates that this compound exhibits potential neuroprotective properties. Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antioxidant Activity

This compound has demonstrated antioxidant properties, which are critical in combating oxidative stress within cells. By scavenging free radicals, it may contribute to cellular defense mechanisms against damage caused by reactive oxygen species (ROS).

3. Role in Protein Synthesis

As an amino acid derivative, this compound plays a significant role in protein synthesis. It can influence metabolic pathways related to amino acid metabolism and protein folding, thereby affecting overall cellular function.

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes and receptors. Its ability to act as an inhibitor or activator modulates the activity of these targets, leading to various biochemical effects. For example, it may interact with metabotropic glutamate receptors (mGluRs), which are implicated in synaptic transmission modulation .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Neuroprotection Study | Demonstrated protective effects against oxidative stress in neuronal cell cultures. |

| Antioxidant Activity Assessment | Showed significant free radical scavenging ability compared to standard antioxidants. |

| Protein Synthesis Role | Highlighted its involvement in stabilizing protein structures during synthesis. |

Applications in Scientific Research

This compound has several applications across various fields:

- Medicinal Chemistry : Used as a chiral building block for synthesizing complex organic molecules.

- Neuroscience : Investigated for potential therapeutic effects in neurodegenerative disorders.

- Biochemistry : Employed in studies related to enzyme activity and protein folding pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.